[1,1'-Binaphthalene]-4,4'-dicarboxylic acid
Description
[1,1'-Binaphthalene]-4,4'-dicarboxylic acid (C22H14O4, molecular weight 342.34 g/mol, CAS 123524-53-8) is a rigid, aromatic dicarboxylic acid featuring two naphthalene rings connected at their 1,1'-positions, with carboxylic acid groups at the 4,4'-positions . Its extended π-conjugated system and steric bulk make it a valuable ligand in metal-organic frameworks (MOFs), such as UiO-67-BNDC, where it contributes to framework stability and porosity . The compound is synthesized via multi-step routes involving bromination, coupling, and oxidation reactions, as detailed in , which highlights challenges in intermediate purification and yield optimization .
Properties
IUPAC Name |
4-(4-carboxynaphthalen-1-yl)naphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-21(24)19-11-9-17(13-5-1-3-7-15(13)19)18-10-12-20(22(25)26)16-8-4-2-6-14(16)18/h1-12H,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJFECYYLUQKSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C3=CC=C(C4=CC=CC=C43)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101263422 | |
| Record name | [1,1′-Binaphthalene]-4,4′-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123524-53-8 | |
| Record name | [1,1′-Binaphthalene]-4,4′-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123524-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Binaphthalene]-4,4′-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalene]-4,4’-dicarboxylic acid typically involves the oxidative coupling of 2-naphthol derivatives. One common method is the use of ferric chloride (FeCl3) as an oxidizing agent to facilitate the coupling reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions .
Industrial Production Methods: In industrial settings, the production of [1,1’-Binaphthalene]-4,4’-dicarboxylic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry approaches, such as employing environmentally benign solvents and catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Binaphthalene]-4,4’-dicarboxylic acid can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted binaphthalene derivatives.
Scientific Research Applications
Chemistry: [1,1’-Binaphthalene]-4,4’-dicarboxylic acid is used as a building block in the synthesis of complex organic molecules. It is also employed in the development of chiral ligands for asymmetric catalysis .
Biology: In biological research, this compound is used to study the interactions between aromatic compounds and biological macromolecules. It serves as a model compound for understanding the behavior of polycyclic aromatic hydrocarbons in biological systems .
Medicine: Its unique structure allows for the exploration of new therapeutic agents .
Industry: In the industrial sector, [1,1’-Binaphthalene]-4,4’-dicarboxylic acid is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). It is also employed in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of [1,1’-Binaphthalene]-4,4’-dicarboxylic acid involves its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the behavior of biological macromolecules and alter their function. The compound’s carboxylic acid groups play a crucial role in forming hydrogen bonds with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between [1,1'-Binaphthalene]-4,4'-dicarboxylic acid and structurally related dicarboxylic acids:
Key Research Findings
Framework Stability and Porosity: Binaphthalene derivative: Produces MOFs with high thermal stability (>500°C) due to strong Zr–O bonds and ligand rigidity. The bulkier structure creates smaller pores compared to BPDC-based MOFs but enhances mechanical resilience . BPDC: Mixed-ligand systems (e.g., BPDC with amino-functionalized linkers) improve catalytic performance and long-term chemical stability in zirconium MOFs . Terphenyl derivative: Longer ligands increase pore size but reduce framework stability, limiting industrial applicability .
Synthetic Challenges: The binaphthalene ligand requires complex bromination and coupling steps, with lower yields compared to BPDC synthesis . Amino-functionalized BPDC derivatives (e.g., 2-amino-BPDC) are synthesized via nitration and reduction, offering tailored coordination sites for catalysis .
Functional Applications: Binaphthalene in MOFs: Used in gas storage and separation due to its rigid, hydrophobic pores . BPDC in Catalysis: Rhodium-loaded BPDC MOFs exhibit high activity in one-pot reactions, with recyclability up to five cycles . Pyrazole-based ligand: Serves as a monomer for polyesters/polyamides and a building block for supramolecular assemblies .
Performance in Key Metrics
Biological Activity
[1,1'-Binaphthalene]-4,4'-dicarboxylic acid (BNDA) is a chiral organic compound characterized by its unique structure comprising two naphthalene units linked at the 1 and 1' positions with carboxylic acid groups at the 4 and 4' positions. This compound has attracted attention due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C22H14O4
- Molecular Weight : 342.34 g/mol
- CAS Number : 123524-53-8
The axial chirality of BNDA arises from the restricted rotation around the bond connecting the two naphthalene units, which may influence its interaction with biological systems.
Antimicrobial Activity
Research suggests that derivatives of BNDA exhibit antimicrobial properties. Preliminary studies indicate potential efficacy against various bacterial strains, making them candidates for further investigation in treating infections.
Anticancer Potential
BNDA and its derivatives are being explored for their anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Anticancer Studies
A notable study demonstrated that a related binaphthyl compound effectively inhibited tumor growth in xenograft models. The mechanism involved modulation of signaling pathways associated with cell survival and proliferation, suggesting similar potential for BNDA.
Antimicrobial Investigations
Another study assessed the antimicrobial efficacy of a series of binaphthyl derivatives, revealing promising results against both Gram-positive and Gram-negative bacteria. This highlights the importance of structural modifications on biological activity.
Pharmacokinetics
The pharmacokinetic profile of BNDA is not well-documented; however, its solubility in organic solvents such as acetonitrile, dimethyl sulfoxide (DMSO), and methanol suggests potential bioavailability. Further studies are necessary to elucidate its pharmacokinetic properties and metabolic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
